molecular formula C10H22O4Si B3167167 Triethoxysilylbutyraldehyde CAS No. 917773-12-7

Triethoxysilylbutyraldehyde

Cat. No.: B3167167
CAS No.: 917773-12-7
M. Wt: 234.36 g/mol
InChI Key: AUNDWZCDAOTGDQ-UHFFFAOYSA-N
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Description

Triethoxysilylbutyraldehyde is an organosilicon compound with the molecular formula C10H22O4Si. It is an aldehyde-functionalized silane, which means it contains both aldehyde and silane groups. This compound is known for its ability to form covalent bonds with both organic and inorganic materials, making it a valuable reagent in various scientific and industrial applications .

Biochemical Analysis

Biochemical Properties

Triethoxysilylbutyraldehyde plays a significant role in biochemical reactions, particularly in the immobilization of enzymes. It has been used to fabricate immobilized enzyme microreactors for peptide mapping . The compound interacts with enzymes such as chymotrypsin, facilitating the digestion of proteins like bovine serum albumin . The aldehyde functional group in this compound allows it to form covalent bonds with primary amines in proteins, leading to stable enzyme immobilization .

Cellular Effects

This compound influences various cellular processes, including enzyme activity and protein digestion. It has been shown to enhance the efficiency of proteolytic enzymes, leading to improved peptide mapping . Additionally, this compound’s ability to form covalent bonds with proteins may impact cellular metabolism by altering enzyme activity .

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent bonding interactions with biomolecules. The aldehyde group in the compound reacts with primary amines in proteins, forming stable Schiff bases . This interaction can lead to enzyme immobilization, which enhances the stability and activity of the enzymes . This compound may also influence gene expression by modifying the activity of transcription factors through covalent bonding .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that immobilized enzymes using this compound maintain their activity over extended periods, indicating the compound’s stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound may lead to toxic or adverse effects, while lower doses may be beneficial for enzyme immobilization and protein digestion . Studies have shown that the optimal dosage of this compound for enzyme immobilization is critical for achieving the desired effects without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to protein digestion and enzyme activity . The compound interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Its role in enzyme immobilization can enhance the efficiency of metabolic reactions by stabilizing enzyme activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound’s ability to form covalent bonds with proteins may affect its localization and accumulation in specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is essential for optimizing its use in biochemical applications .

Subcellular Localization

This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications . The compound may be directed to specific compartments or organelles within the cell, where it can exert its effects on enzyme activity and protein digestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethoxysilylbutyraldehyde can be synthesized through the reaction of butyraldehyde with triethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the aldehyde group of butyraldehyde reacting with the silane group of triethoxysilane to form the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of automated systems to ensure precise control over reaction conditions. This includes maintaining optimal temperatures, pressures, and reactant concentrations to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Triethoxysilylbutyraldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Triethoxysilylbutyraldehyde is unique due to its combination of aldehyde and silane functionalities, which allows it to form covalent bonds with both organic and inorganic substrates. This dual functionality makes it particularly valuable in applications requiring strong and stable bonding between different types of materials .

Properties

IUPAC Name

4-triethoxysilylbutanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22O4Si/c1-4-12-15(13-5-2,14-6-3)10-8-7-9-11/h9H,4-8,10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUNDWZCDAOTGDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCC=O)(OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22O4Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917773-12-7, 88276-92-0
Record name Triethoxysilylbutyraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-Triethoxysilylbutyraldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Triethoxysilylbutyraldehyde function in the development of biosensors?

A: this compound (TESB) plays a crucial role in immobilizing biomolecules onto surfaces for biosensing applications. For instance, in liquid crystal (LC) biosensors, TESB is used in conjunction with N,N-dimethyl-n-octadecyl-3-aminopropyltrimethoxysilylchloride (DMOAP) to create a self-assembled layer on glass slides [, ]. This layer serves as an anchor for amine-functionalized aptamers, which are single-stranded DNA or RNA molecules that can bind to specific target molecules. When TESB reacts with the amine groups on the aptamers, it forms a covalent bond, securely attaching them to the surface. This immobilization strategy allows for the creation of highly specific and sensitive biosensors.

Q2: Can you provide an example of how this compound contributes to the detection mechanism in a specific biosensor?

A: In the detection of sulfadimethoxine (SDM), an antibiotic, TESB facilitates the immobilization of SDM-specific aptamers onto the sensor surface []. The immobilized aptamers capture SDM from the sample, causing a conformational change in the aptamer structure. This change disrupts the ordered arrangement of liquid crystals layered above, leading to a shift from a dark to a bright optical appearance under polarized light. This visible change allows for the detection of SDM, with the intensity of the brightness correlating to the concentration of SDM present.

Q3: Beyond biosensors, what other applications utilize the reactivity of this compound?

A: this compound demonstrates versatility in material science, particularly in the synthesis of hybrid aerogels []. It can act as a crosslinker between tannin, a natural polyphenol, and silica precursors like tetrakis(2-hydroxyethyl)orthosilicate (EGMS). The aldehyde group of TESB reacts with hydroxyl groups present in both tannin and EGMS, forming covalent bonds that bridge these components. This crosslinking leads to the formation of porous tannin-silica hybrid aerogels with high surface area and stability. The properties of these aerogels can be tuned by adjusting the amount of TESB used, showcasing its potential in tailoring materials for specific applications.

Q4: Are there any examples of this compound being used for enzyme immobilization?

A: Yes, TESB shows promise as a novel reagent for enzyme immobilization, specifically in the creation of immobilized enzyme microreactors (IMERs) []. Research indicates that TESB can successfully immobilize chymotrypsin within these microreactors. This immobilization strategy, when compared to traditional methods using formaldehyde, resulted in a higher sequence coverage during peptide mapping analysis of bovine serum albumin. This finding suggests that TESB could facilitate a more efficient enzymatic digestion process, highlighting its potential in proteomics research.

Q5: Are there any safety concerns associated with this compound?

A5: While specific safety data on this compound might be limited, it's essential to handle this compound with caution as it is a reactive chemical. Always refer to the Safety Data Sheet (SDS) for comprehensive safety information and handling instructions. General laboratory safety practices, including wearing appropriate personal protective equipment (gloves, goggles, lab coat), working in a well-ventilated area, and avoiding contact with skin and eyes, should always be followed.

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